2,5-Dibromo-3-hexadecylthiophene
Overview
Description
“2,5-Dibromo-3-hexadecylthiophene” is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .
Synthesis Analysis
The compound can be synthesized by the Suzuki coupling reaction between two aromatic compounds followed by bromination . The Grignard metathesis reaction of DBPyTh with isopropylmagnesium chloride proceeded in 85% conversion and the regioselective halogen–metal exchange at the 2-position was confirmed .
Molecular Structure Analysis
The molecular formula of “2,5-Dibromo-3-hexadecylthiophene” is C20H34Br2S . The exact mass is 325.91625 g/mol and the monoisotopic mass is 323.91830 g/mol .
Chemical Reactions Analysis
As a conducting polymer precursor, “2,5-Dibromo-3-hexadecylthiophene” can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .
Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 466.36 g/mol . The compound is air-sensitive and should be stored under inert gas at a temperature between 0-10°C .
Scientific Research Applications
Synthesis and Derivatives
- Selective C-Arylation via Suzuki Cross Coupling : Suzuki cross-coupling reactions involving 2,5-dibromo-3-hexylthiophene have been employed to synthesize various thiophene derivatives. These derivatives exhibit potential in pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Polymer Synthesis and Applications
- Polythiophene Synthesis and Electronic Properties : Research has explored the synthesis of polythiophenes using 2,5-dibromo-3-hexylthiophene. The focus is on their conductive properties and potential in electronics (Shono et al., 2014).
- Block Copolythiophenes : Studies have successfully created block copolymers using 2,5-dibromo-3-hexylthiophene, indicating its utility in advanced polymer chemistry and materials science (Ohshimizu & Ueda, 2008).
Chemical Reactions and Mechanisms
- Grignard Metathesis Method : The use of 2,5-dibromo-3-hexylthiophene in Grignard metathesis (GRIM) method for synthesizing regioregular poly(3-alkylthiophenes) has been studied, showcasing its role in advancing polymer chemistry (Iovu et al., 2005).
- Desulfurative-Fluorination-Bromination : A novel one-pot synthesis method involving 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes has been developed, demonstrating the versatility of 2,5-dibromo-3-hexadecylthiophene in complex organic syntheses (Turkman, An, & Pomerantz, 2010).
Nanostructures and Opto-Electronics
- Nanostructured Polythiophene Films : The use of 2,5-dibromo-3-hexylthiophene in the creation of nanostructured polythiophene films for opto-electronic applications has been demonstrated, showcasing its potential in nanoengineering and electronics (Vohra et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2,5-dibromo-3-hexadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLOMHRWQCLPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-hexadecylthiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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